
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one: is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a heptyl side chain substituted at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a heptyl-substituted precursor, which undergoes cyclization in the presence of an acid catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The heptyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated heptyl derivatives.
科学研究应用
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 5-(2,6-Dimethylheptyl)furan-2(3H)-one
- 5-(2,6-Dimethylheptyl)tetrahydrofuran-2(3H)-one
- 5-(2,6-Dimethylheptyl)oxolan-2-one
Uniqueness
5-(2,6-Dimethylheptyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of the dihydrofuran ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
94135-51-0 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
5-(2,6-dimethylheptyl)oxolan-2-one |
InChI |
InChI=1S/C13H24O2/c1-10(2)5-4-6-11(3)9-12-7-8-13(14)15-12/h10-12H,4-9H2,1-3H3 |
InChI 键 |
BTTSJYDTMZIVIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CC1CCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


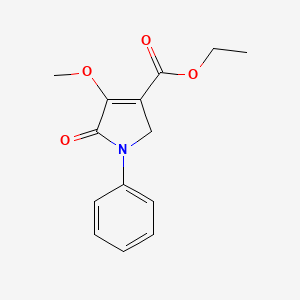
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
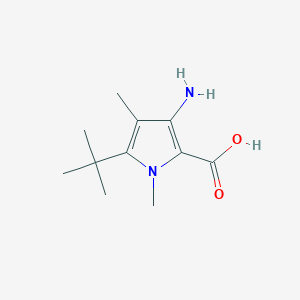
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)


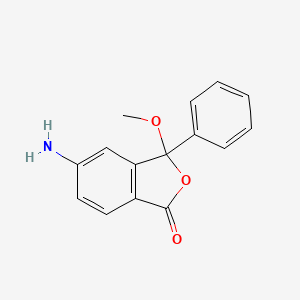
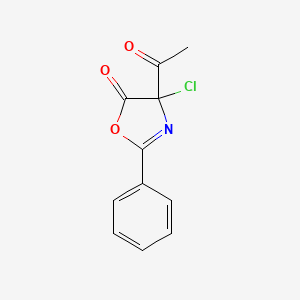
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
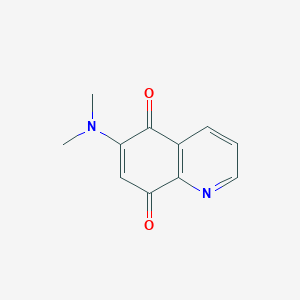
![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
